2-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one
Description
2-[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one is a benzocoumarin derivative characterized by a 1,2,4-oxadiazole ring substituted with a 2,4-dimethoxyphenyl group at position 3 and fused to a benzo[f]chromen-3-one core. The benzo[f]chromen-3-one scaffold is structurally analogous to coumarins, which are known for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory effects . The integration of the 1,2,4-oxadiazole moiety enhances structural diversity and may improve bioavailability or target specificity due to its electron-rich heterocyclic nature .
Properties
IUPAC Name |
2-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzo[f]chromen-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O5/c1-27-14-8-9-16(20(11-14)28-2)21-24-22(30-25-21)18-12-17-15-6-4-3-5-13(15)7-10-19(17)29-23(18)26/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGZKJHIDQDXPQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the benzochromenone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the oxadiazole ring: This step involves the reaction of the benzochromenone intermediate with a suitable nitrile oxide precursor, often under reflux conditions in the presence of a catalyst.
Substitution with the dimethoxyphenyl group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different physical and chemical properties.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity
- Recent studies have highlighted the anticancer potential of oxadiazole derivatives. Compounds similar to 2-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one have demonstrated cytotoxic effects against various cancer cell lines. For instance, derivatives have shown effectiveness in inhibiting tumor growth by inducing apoptosis in cancer cells .
- Antimicrobial Properties
- Anti-inflammatory Effects
Material Science Applications
- Organic Light Emitting Diodes (OLEDs)
- Photovoltaic Devices
Biological Research Applications
- Fluorescent Probes
- Drug Delivery Systems
Case Studies
Mechanism of Action
The mechanism of action of 2-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Physicochemical Properties
Key structural variations among benzocoumarin derivatives include substitutions on the oxadiazole ring and modifications to the coumarin core. Below is a comparative analysis of physicochemical properties and synthesis efficiency:
Key Observations:
- Substituent Effects: The 2,4-dimethoxyphenyl group in the target compound differs from the 3,4-dimethoxyphenyl group in compound 14, which may alter electronic properties and solubility.
Biological Activity
The compound 2-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of oxadiazole derivatives, which are known for their diverse biological activities. Its structure can be broken down into key components:
- Oxadiazole Ring : Known for its role in various biological activities.
- Benzo[f]chromen Moiety : Often associated with anti-inflammatory and anticancer properties.
Biological Activity Overview
Research indicates that compounds containing the oxadiazole moiety exhibit a range of biological activities, including:
- Anticancer Activity : Several studies have reported that oxadiazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
- Anti-inflammatory Effects : These compounds may modulate inflammatory pathways, providing potential therapeutic benefits in inflammatory diseases.
- Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial and fungal pathogens.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression or inflammation.
- Receptor Modulation : It can bind to various receptors, altering cellular signaling pathways.
- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in cancer cells can lead to cell death.
Case Studies and Research Findings
A selection of studies highlights the biological activity of this compound:
- Anticancer Studies :
- Anti-inflammatory Effects :
- Antimicrobial Activity :
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 2-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one, and what are their key optimization parameters?
- Methodological Answer : A general approach involves cyclocondensation between 4-oxochromane-2-carboxylic acid derivatives and amidoximes. Activating agents like 1,1'-carbonyldiimidazole (CDI) in DMF at 60–80°C yield oxadiazole-chromenone hybrids with good efficiency (65–85% yields). Critical parameters include stoichiometric control of amidoximes, reaction time (6–12 hours), and purification via column chromatography using ethyl acetate/hexane gradients .
Q. How can researchers validate the structural integrity of this compound during synthesis?
- Methodological Answer : Use a combination of H and C NMR to confirm substituent positions and oxadiazole-chromenone connectivity. Elemental analysis (C, H, N) should align with theoretical values (±0.4%). High-resolution mass spectrometry (HRMS) or X-ray crystallography (if crystals are obtainable) provides definitive confirmation. For example, X-ray analysis of analogous compounds resolves ambiguities in tautomeric forms .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer : Prioritize assays based on structural analogs:
- Antimicrobial : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative bacteria (e.g., E. coli), with MIC values ≤50 µg/mL indicating promise .
- Antioxidant : DPPH radical scavenging assays (IC comparison with ascorbic acid) .
- Cytotoxicity : MTT assays on human cell lines (e.g., HeLa) to establish selectivity indices .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved for this compound?
- Methodological Answer : If NMR suggests dynamic tautomerism but X-ray shows a single conformation, employ variable-temperature NMR (VT-NMR) to detect equilibrium shifts. For crystallographic discrepancies, refine data using software like SHELXL and validate hydrogen bonding patterns. Cross-validate with computational methods (DFT calculations for optimized geometries) .
Q. What experimental design principles apply to optimizing reaction yields for scaled synthesis?
- Methodological Answer : Use factorial design (e.g., 2 factorial) to test variables: temperature (60–100°C), solvent polarity (DMF vs. DMSO), and catalyst loading (CDI: 1.2–2.0 eq). Response surface methodology (RSM) identifies optimal conditions. For example, a central composite design for analogous oxadiazoles achieved 92% yield by balancing activation energy and steric effects .
Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?
- Methodological Answer : Design a congener library by modifying:
- Oxadiazole substituents : Replace 2,4-dimethoxyphenyl with electron-withdrawing (e.g., nitro) or donating (e.g., methyl) groups.
- Chromenone core : Introduce halogens (e.g., Br at position 6) or extend conjugation (e.g., fused rings).
- Evaluate changes via dose-response curves in target assays (e.g., IC shifts ≥10-fold indicate critical pharmacophores) .
Q. What advanced analytical techniques are recommended for studying metabolic stability?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
